

3-Chloro-4-nitrotoluene molecular structure and weight

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Compound of Interest

Compound Name: 3-Chloro-4-nitrotoluene

Cat. No.: B1583895

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In-Depth Technical Guide: 3-Chloro-4-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and analysis of **3-Chloro-4-nitrotoluene**. It is intended to serve as a technical resource for professionals in research and development.

Molecular Identity and Structure

3-Chloro-4-nitrotoluene, with the IUPAC name 2-chloro-4-methyl-1-nitrobenzene, is an aromatic organic compound. It serves as a key intermediate in the synthesis of various more complex molecules, particularly in the pharmaceutical and dye industries.

Caption: Molecular Structure of **3-Chloro-4-nitrotoluene**.

Table 1: Compound Identification

Identifier Type	Value
IUPAC Name	2-chloro-4-methyl-1-nitrobenzene
Common Name	3-Chloro-4-nitrotoluene
CAS Number	38939-88-7[1]
Molecular Formula	C ₇ H ₆ ClNO ₂ [1][2]
Molecular Weight	171.58 g/mol [2]
SMILES	CC1=CC(=C(C=C1)--INVALID-LINK--[O-])Cl[2]
InChI	InChI=1S/C7H6ClNO2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3[2]

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of **3-Chloro-4-nitrotoluene** are critical for its handling, characterization, and application in synthesis.

Table 2: Physicochemical Properties

Property	Value	Reference
Physical State	Solid / Light yellow liquid	[3][4]
Melting Point	24-28 °C	[3]
Boiling Point	219 °C (at 760 mmHg)	[3]
Density	~1.3 g/cm ³	[4]
Refractive Index (n _{20/D})	1.564	[3]
LogP	2.84	[1]
Solubility	Insoluble in water, soluble in organic solvents.	[5]

Table 3: NMR Spectroscopic Data (CDCl₃)

Nucleus	Chemical Shift (δ)	Multiplicity & Coupling Constant (J)
^1H NMR	7.81 ppm	d, J=8.3Hz (1H)
7.35 ppm	s (1H)	
7.19 ppm	d, J=8.2Hz (1H)	
2.42 ppm	s (3H, -CH ₃)	
^{13}C NMR	144.7, 132.2, 128.1, 127.1, 125.7, 21.1	N/A
Data sourced from Guidechem[2].		

Experimental Protocols

Synthesis of 3-Chloro-4-nitrotoluene

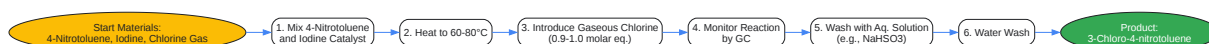
Method 1: Chlorination of 4-Nitrotoluene

This industrial method involves the direct chlorination of 4-nitrotoluene using gaseous chlorine in the presence of an iodine catalyst.[6]

Protocol:

- Charge a reaction vessel with 4-nitrotoluene.
- Add 0.3% to 1% by weight of iodine relative to the 4-nitrotoluene.
- Heat the mixture to a temperature between 60°C and 80°C.
- Introduce gaseous chlorine into the reaction mixture. Approximately 0.9 to 1.0 mole of chlorine is used per mole of 4-nitrotoluene.
- Monitor the reaction progress by gas chromatography until the desired conversion is achieved.

- Upon completion, cool the reaction mixture.
- Wash the mixture with an aqueous solution of sodium bisulfite or potassium iodide to remove the iodine catalyst.
- Further wash with water to remove any remaining inorganic impurities.
- The resulting organic layer is primarily 2-chloro-4-nitrotoluene (the IUPAC name for **3-Chloro-4-nitrotoluene**), which can be further purified by distillation if required.



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Caption: Workflow for the synthesis of **3-Chloro-4-nitrotoluene**.

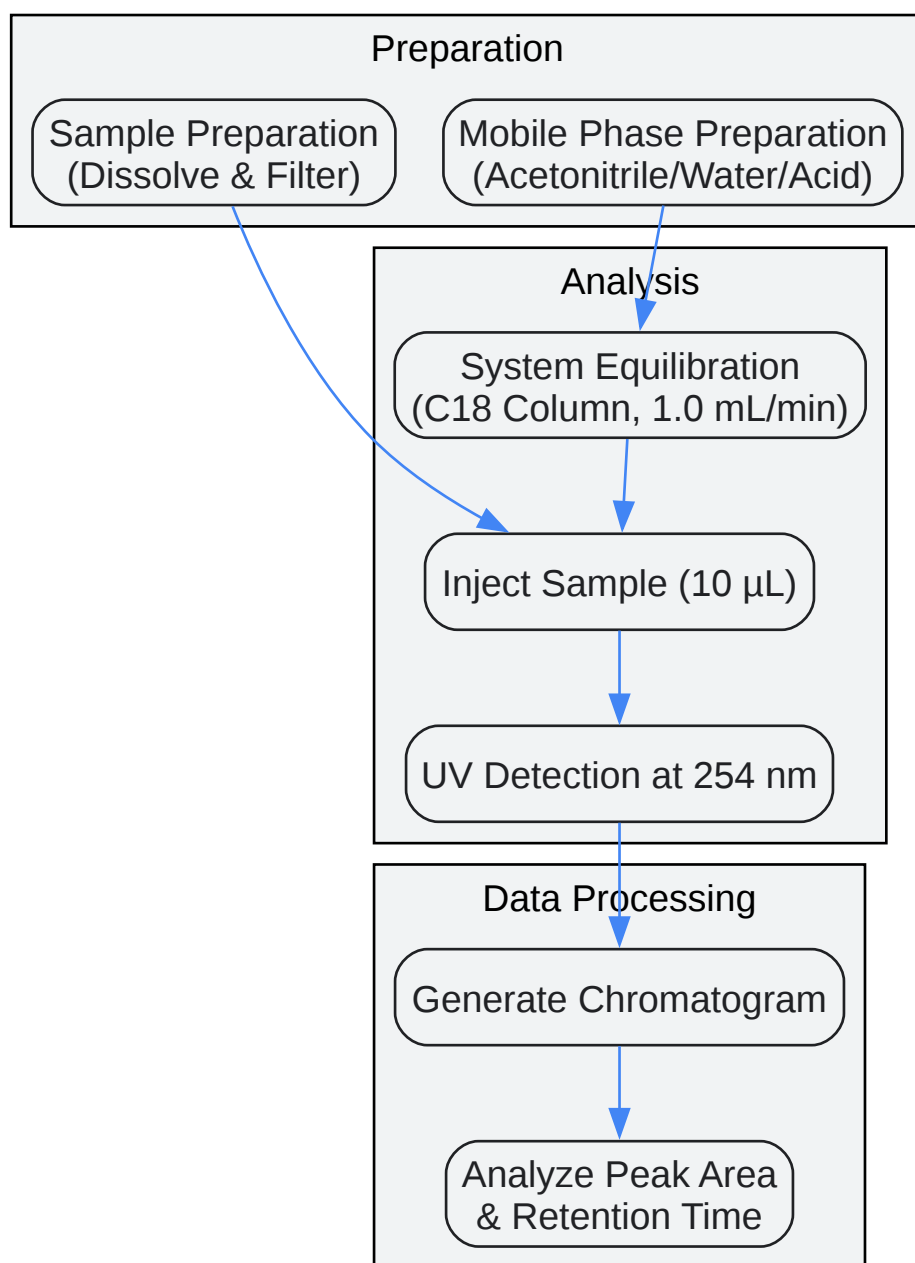
Analytical Methodology: Reverse-Phase HPLC

A common method for analyzing the purity of **3-Chloro-4-nitrotoluene** and related compounds is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][7]

Protocol:

- System Preparation:
 - HPLC System: Standard HPLC with a UV-Vis detector.
 - Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
 - Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with an acid modifier. For MS compatibility, 0.1% formic acid is used; otherwise, phosphoric acid can be employed.[1][7]
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.

- Detection Wavelength: 254 nm.
- Sample Preparation:
 - Dissolve a precisely weighed sample of **3-Chloro-4-nitrotoluene** in the mobile phase or acetonitrile to a known concentration (e.g., 1 mg/mL).
 - Filter the sample solution through a 0.45 µm syringe filter prior to injection.
- Analysis:
 - Equilibrate the column with the mobile phase until a stable baseline is achieved.
 - Inject a standard volume of the prepared sample (e.g., 10 µL).
 - Record the chromatogram and determine the retention time and peak area for purity assessment and quantification against a standard.



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Caption: Experimental workflow for HPLC analysis.

Applications and Biological Context

3-Chloro-4-nitrotoluene is primarily an intermediate in organic synthesis.[4] Its utility is significant in the development of:

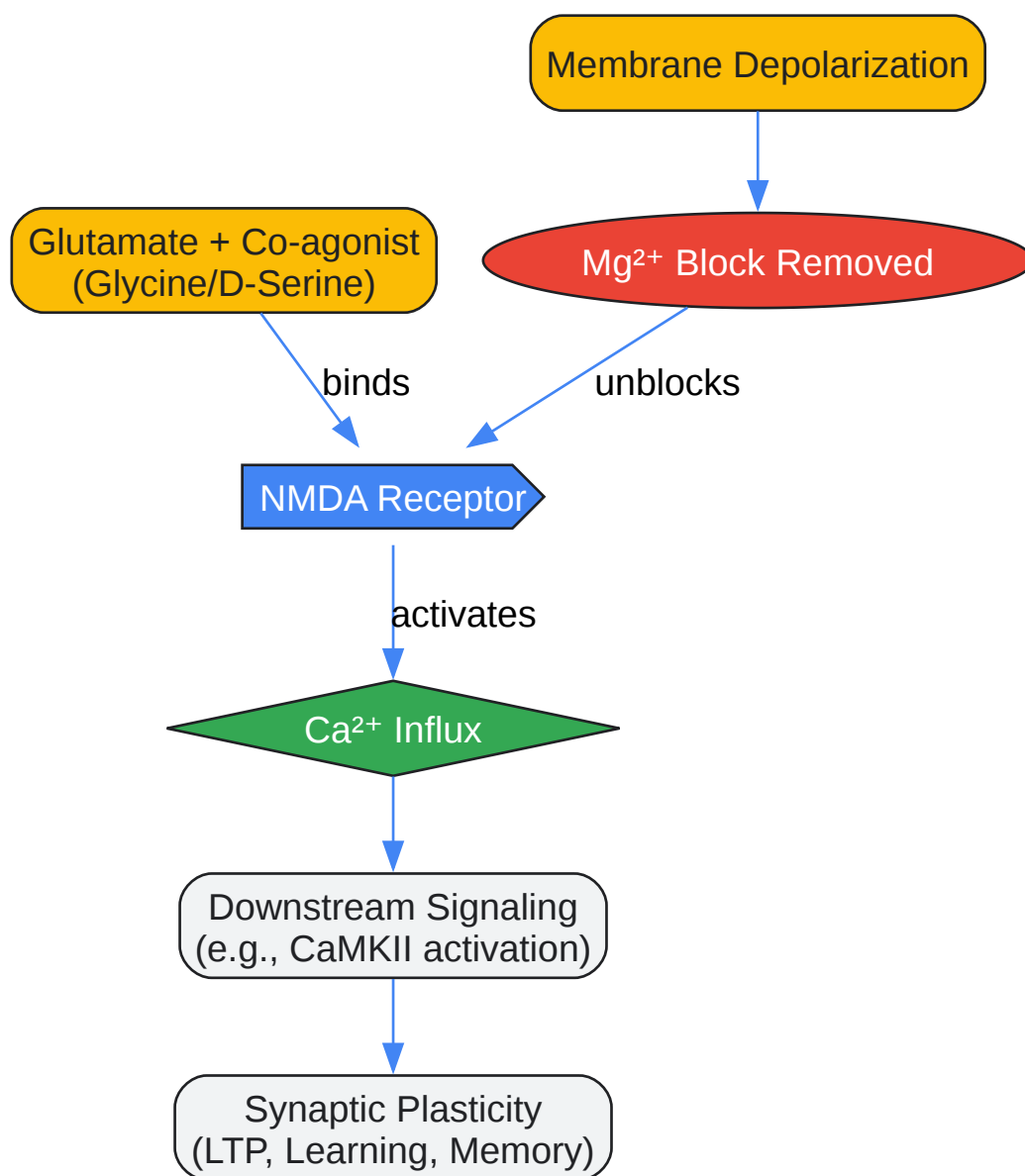
- **Pharmaceuticals:** It is used in the synthesis of quinoxaline derivatives, which are being developed as positron emission tomography (PET) radiotracers for imaging N-Methyl-D-aspartate (NMDA) receptors.[8]
- **Agrochemicals:** It serves as a building block for certain herbicides and pesticides.
- **Dyes and Pigments:** It is a precursor in the manufacturing of various dyes.

The relevance to drug development is highlighted by its use in creating tools to study the NMDA receptor, which is crucial for synaptic plasticity, learning, and memory.[2][3]

Dysfunctional NMDA receptor signaling is implicated in numerous neurological disorders.

NMDA Receptor Signaling Pathway

Activation of the NMDA receptor requires both glutamate and a co-agonist (glycine or D-serine) to bind, and for the cell membrane to be depolarized to remove a magnesium ion (Mg^{2+}) block. [3] This allows calcium ions (Ca^{2+}) to flow into the neuron, acting as a second messenger to trigger downstream signaling cascades, such as the activation of CaMKII, which is critical for long-term potentiation (LTP) and memory formation.[4]



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Caption: Simplified NMDA receptor signaling pathway.

Safety and Handling

3-Chloro-4-nitrotoluene is a hazardous substance and must be handled with appropriate safety precautions.

Table 4: GHS Hazard Information

Category	Code	Description
Pictogram	GHS07	Exclamation Mark
Signal Word	Warning	
Hazard Statement	H302	Harmful if swallowed.[3]
Hazard Class	Acute Toxicity 4 (Oral)	[3]
GHS classification may vary based on supplier and concentration.		

Personal Protective Equipment (PPE):

- Hand Protection: Wear appropriate chemical-resistant gloves.
- Eye Protection: Use chemical safety goggles or a face shield.
- Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.
- Respiratory Protection: In case of insufficient ventilation, wear a suitable dust mask (type N95) or respirator.[3]

Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.[9]

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